2,6-Di-tert-butylaniline

pKa basicity steric hindrance

2,6-Di-tert-butylaniline is a sterically hindered aromatic amine belonging to the 2,6-di-tert-butylaniline class. Its molecular structure features two bulky tert-butyl groups at the ortho positions of the aniline ring, which profoundly modulate electronic and steric properties.

Molecular Formula
Molecular Weight
CAS No. 2909-83-3
Cat. No. B1186569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Di-tert-butylaniline
CAS2909-83-3
Synonyms2,6-ditert-butylphenylamine;  2,6-di-tert-butyl-aniline;  2,6-Di-tert.-butyl-anilin;  2,6-di-t-butylaniline;  2,6-Di-tert-butyl-anilin;  2,6-bis(1,1-dimethylethyl)aniline
Structural Identifiers
SMILESCC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)N
InChIInChI=1S/C14H23N/c1-13(2,3)10-8-7-9-11(12(10)15)14(4,5)6/h7-9H,15H2,1-6H3
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Di-tert-butylaniline (CAS 2909-83-3): Physicochemical Profile and Industrial Positioning


2,6-Di-tert-butylaniline is a sterically hindered aromatic amine belonging to the 2,6-di-tert-butylaniline class. Its molecular structure features two bulky tert-butyl groups at the ortho positions of the aniline ring, which profoundly modulate electronic and steric properties. The compound exhibits a predicted pKa of 2.97 ± 0.10 , indicating substantially reduced basicity compared to less hindered aniline analogs such as 2,6-diisopropylaniline (predicted pKa 4.25 ± 0.10 ) and 2,6-dimethylaniline (pKa 3.89 at 25 °C ). Its measured LogP of 4.445 underscores pronounced lipophilicity, which governs solubility and partitioning behavior in both synthetic and formulation contexts. These physicochemical attributes are direct consequences of the ortho-tert-butyl substitution pattern, which imposes steric shielding of the amino group and alters electronic distribution within the aromatic system. The compound exists as a solid at ambient temperature and is commercially available as a research chemical and industrial intermediate, notably employed as a precursor to hindered amine light stabilizers (HALS) for polymer protection and as a building block for N-heterocyclic carbene (NHC) ligands in organometallic catalysis [1].

Why Generic Substitution of 2,6-Di-tert-butylaniline Is Scientifically Unreliable


Sterically hindered anilines are often treated as interchangeable building blocks in procurement workflows, yet the precise nature and position of the ortho substituents dictate profound differences in basicity, lipophilicity, radical stability, and chemoselectivity that directly impact synthetic utility and product performance. Substituting 2,6-di-tert-butylaniline with a less hindered analog such as 2,6-diisopropylaniline or 2,6-dimethylaniline results in a more basic amine (ΔpKa ≈ 1.3–1.0 log units ), which can promote undesired protonation equilibria or alter nucleophilicity in key bond-forming steps. The roughly 30-fold difference in lipophilicity (ΔLogP ≈ 1.27 [1]) leads to divergent solubility profiles in non-polar media, directly influencing catalyst solubility and polymer compatibility in industrial formulations. Moreover, the radical cation derived from 2,6-di-tert-butylaniline exhibits markedly greater persistence than that of the trisubstituted 2,4,6-tri-tert-butylaniline analog [2], a critical differentiator in radical-mediated stabilization mechanisms. These quantitative disparities mean that even closely related anilines cannot be treated as “drop-in” replacements without jeopardizing reaction yields, material performance, and regulatory compliance.

Quantitative Differentiation Evidence for 2,6-Di-tert-butylaniline vs. Comparator Anilines


Basicity Suppression: 2,6-Di-tert-butylaniline Exhibits a 19-Fold Lower Acidity Constant Than 2,6-Diisopropylaniline

The predicted pKa of 2,6-di-tert-butylaniline is 2.97 ± 0.10 , compared to 4.25 ± 0.10 for 2,6-diisopropylaniline and 3.89 for 2,6-dimethylaniline . The 1.28 log unit difference corresponds to approximately 19-fold lower acidity for the diisopropyl analog. This dramatic reduction in basicity arises from steric inhibition of solvation and protonation at the ortho-tert-butyl-substituted amino group, which is far more pronounced than with isopropyl or methyl substituents.

pKa basicity steric hindrance amine protonation

Lipophilicity Advantage: 2,6-Di-tert-butylaniline Is Over One Log Unit More Lipophilic Than 2,6-Diisopropylaniline

The experimental LogP of 2,6-di-tert-butylaniline is 4.445 , while 2,6-diisopropylaniline exhibits a LogP of 3.18 [1]. This difference of 1.265 log units translates to an approximately 18-fold higher partition coefficient in octanol-water systems. The elevated lipophilicity is a direct consequence of the two bulky, highly hydrophobic tert-butyl groups, which enhance solubility in aliphatic hydrocarbon solvents and improve compatibility with non-polar polymer matrices.

LogP lipophilicity solubility partition coefficient non-polar media

Radical Cation Persistence: 2,6-Di-tert-butylaniline Generates a Stable Radical Cation While the 2,4,6-Tri-tert-butyl Analog Decays

Electrochemical oxidation of 2,6-di-tert-butyl-4-R-anilines (R = phenyl, p-methoxyphenyl, p-dimethylaminophenyl) yields stable radical cations via a reversible one-electron transfer, as confirmed by cyclic voltammetry and ESR spectroscopy [1]. In stark contrast, the radical cation of 2,4,6-tri-tert-butylaniline decays via a slow pseudo-first-order reaction under identical conditions [1]. This indicates that the absence of a para-substituent in the tri-substituted analog introduces a decomposition pathway that is suppressed in the 2,6-di-tert-butylated framework.

radical cation electrochemistry ESR stabilizer hindered amine

Oxidation Chemoselectivity: 2,6-Di-tert-butylanilines Favor N-Oxidation Over C-4 Oxidation Compared to 2,4,6-Trimethylaniline

In cobalt Schiff base-catalyzed oxidation with tert-butyl hydroperoxide, 4-alkyl- and 4-aryl-2,6-di-tert-butylanilines produce mixtures of nitrobenzene (N-oxidation product 2) and 4-(tert-butylperoxy)-2,5-cyclohexadien-1-imines (C-4 oxidation product 3), with the proportion of the N-oxidation product increasing as the bulkiness of the 4-substituent increases [1]. Under identical conditions, 2,4,6-trimethylaniline yields a nearly 1:1 mixture of N-oxidation and C-4 oxidation products along with a hydrolyzed imine byproduct [1], indicating that the 2,6-di-tert-butyl substitution pattern biases the chemoselectivity toward nitrobenzene formation.

chemoselectivity oxidation nitrobenzene cobalt catalysis synthetic intermediate

Optimal Application Scenarios for 2,6-Di-tert-butylaniline Validated by Quantitative Evidence


Hindered Amine Light Stabilizer (HALS) Development for Polyolefins and Engineering Plastics

The demonstrated ability of 2,6-di-tert-butylaniline derivatives to form persistent radical cations upon one-electron oxidation [1] directly qualifies the compound as a precursor for hindered amine light stabilizers (HALS). The stable radical cation acts as a catalytic radical scavenger in the Denisov cycle, intercepting peroxyl radicals generated during polymer photo-oxidation. The 2,6-di-tert-butyl substitution pattern uniquely balances radical persistence with synthetic tractability: it avoids the radical cation decay observed with 2,4,6-tri-tert-butylaniline [1] while providing sufficient steric shielding to sustain multiple scavenging cycles. The high LogP of 4.445 ensures excellent compatibility with hydrocarbon polymer matrices, minimizing stabilizer leaching compared to more polar aniline derivatives .

N-Heterocyclic Carbene (NHC) Ligand Synthesis for Palladium-Catalyzed Cross-Coupling

2,6-Di-tert-butylaniline serves as a key intermediate in the synthesis of sterically demanding N-heterocyclic carbene (NHC) ligands, as described in EP 2943471 B1 [1]. The extreme steric bulk imparted by the ortho-tert-butyl groups translates into NHC ligands with exceptional kinetic stabilization of low-valent palladium intermediates, enhancing catalyst longevity in Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions. The suppressed basicity (pKa 2.97) minimizes competitive protonation of the carbene precursor during imidazolium salt formation, a practical advantage over more basic anilines such as 2,6-diisopropylaniline .

Model Substrate for Steric Effect Quantification in Physical Organic Chemistry

The large ΔpKa (1.28) and ΔLogP (1.27) relative to 2,6-diisopropylaniline [1] establish 2,6-di-tert-butylaniline as an ideal probe molecule for calibrating steric parameters (e.g., Taft Es or Charton ν values) in linear free-energy relationship (LFER) studies. Its well-defined, symmetric substitution pattern eliminates conformational ambiguity, enabling clean deconvolution of steric versus electronic contributions to reaction kinetics and equilibria. The compound's solid physical state at ambient temperature further facilitates precise gravimetric handling in quantitative mechanistic investigations.

Selective Oxidation Substrate for Nitrobenzene Synthesis in Fine Chemical Manufacturing

The observation that 2,6-di-tert-butylanilines undergo cobalt-catalyzed oxidation with chemoselectivity tunable by 4-substituent bulk [1] positions this compound class as a versatile scaffold for producing substituted nitrobenzenes. Unlike 2,4,6-trimethylaniline, which generates complex product mixtures under identical conditions, the 2,6-di-tert-butyl framework channels oxidation preferentially toward the N-oxidation pathway, particularly when a bulky 4-substituent is present. This selectivity simplifies downstream purification and improves atom economy in nitroarene production.

Quote Request

Request a Quote for 2,6-Di-tert-butylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.